molecular formula C24H26ClNO6S B11138182 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B11138182
M. Wt: 492.0 g/mol
InChI Key: IXHZMFPKSHVAIO-CMJOXMDJSA-N
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Description

6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core, which is substituted with various functional groups, including a chloro, ethyl, and sulfonamido group.

Preparation Methods

Mechanism of Action

The mechanism of action of 6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . It also interacts with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer effects .

Properties

Molecular Formula

C24H26ClNO6S

Molecular Weight

492.0 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C24H26ClNO6S/c1-5-15(4)23(26-33(29,30)17-9-7-14(3)8-10-17)24(28)32-21-13-20-18(12-19(21)25)16(6-2)11-22(27)31-20/h7-13,15,23,26H,5-6H2,1-4H3/t15-,23+/m1/s1

InChI Key

IXHZMFPKSHVAIO-CMJOXMDJSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H]([C@H](C)CC)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C(C)CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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